molecular formula C26H27F2N3O2S B4369451 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4369451
M. Wt: 483.6 g/mol
InChI Key: PCTNUTBPBIDXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidinone core, followed by the introduction of the adamantyl, difluoromethyl, ethoxyphenyl, and mercapto groups through various substitution and coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, organolithium reagents, and halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings and heterocyclic core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or heterocyclic core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays and studies.

    Medicine: As a potential therapeutic agent for targeting specific biological pathways or diseases.

    Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of “7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidinones with different substituents, such as:

  • “7-(1-adamantyl)-5-(trifluoromethyl)-1-(2-methoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one”
  • “7-(1-adamantyl)-5-(methyl)-1-(2-chlorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one”

Uniqueness

The uniqueness of “7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the adamantyl group enhances its stability and lipophilicity, while the difluoromethyl and ethoxyphenyl groups contribute to its reactivity and biological activity.

Properties

IUPAC Name

7-(1-adamantyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F2N3O2S/c1-2-33-19-6-4-3-5-18(19)31-23-21(24(32)30-25(31)34)17(22(27)28)10-20(29-23)26-11-14-7-15(12-26)9-16(8-14)13-26/h3-6,10,14-16,22H,2,7-9,11-13H2,1H3,(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTNUTBPBIDXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C45CC6CC(C4)CC(C6)C5)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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